molecular formula C22H23NO5 B11470239 2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene

2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene

Cat. No.: B11470239
M. Wt: 381.4 g/mol
InChI Key: AAANQPDAZZHISZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene is a complex organic compound with a unique structure that includes a benzodioxole ring fused with a chromene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzodioxole and chromene rings can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine derivatives: These compounds share a similar benzodioxole structure and have been studied for their biological activities.

    Thiazole derivatives: These compounds have a different core structure but exhibit similar biological properties, such as antimicrobial and anticancer activities.

Uniqueness

2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[6,7-c]chromene

InChI

InChI=1S/C22H23NO5/c1-22(2)27-18-12-11-16-19(21(18)28-22)15-5-3-4-6-17(15)26-20(16)13-7-9-14(10-8-13)23(24)25/h7-12,15,17,20H,3-6H2,1-2H3

InChI Key

AAANQPDAZZHISZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C3=C(C=C2)C(OC4C3CCCC4)C5=CC=C(C=C5)[N+](=O)[O-])C

Origin of Product

United States

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